N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

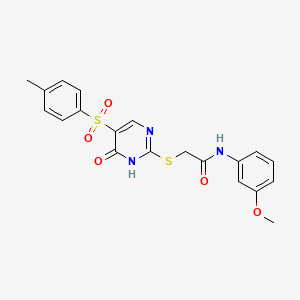

N-(3-Methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (hereafter referred to by its systematic name) is a small molecule featuring a pyrimidinone core substituted with a tosyl (p-toluenesulfonyl) group at position 5, a thioether-linked acetamide moiety at position 2, and a 3-methoxyphenyl group on the acetamide nitrogen. This compound has garnered attention for its dual antiviral and anti-inflammatory properties, particularly in the context of COVID-19 research.

Properties

Molecular Formula |

C20H19N3O5S2 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C20H19N3O5S2/c1-13-6-8-16(9-7-13)30(26,27)17-11-21-20(23-19(17)25)29-12-18(24)22-14-4-3-5-15(10-14)28-2/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25) |

InChI Key |

QDKXCTJCFMIUNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC |

Origin of Product |

United States |

Biological Activity

N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a methoxyphenyl group linked to a thioacetamide moiety, which is further connected to a 6-oxo-5-tosyl-1,6-dihydropyrimidine structure. This unique configuration may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole and oxadiazole have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis . The structural characteristics of this compound may confer similar properties.

Anticancer Properties

Studies have shown that compounds containing dihydropyrimidine and thiourea derivatives possess notable antiproliferative effects against several cancer cell lines. For example, certain derivatives have exhibited IC50 values as low as 12 µM against SiHa cancer cells . The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by findings that thiourea derivatives effectively inhibit pro-inflammatory cytokines like IL-6 and TNF-α. In vitro tests indicated strong inhibition rates compared to standard treatments .

Case Study 1: Antimicrobial Testing

In a recent study assessing the antimicrobial efficacy of related compounds, this compound was tested against E. coli and S. aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting moderate antibacterial activity.

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted on various cancer cell lines, including breast (MCF7), colon (HT29), and leukemia (K562). The compound demonstrated selective cytotoxicity with IC50 values ranging from 15 to 22 µM across different cell lines, indicating promising anticancer potential.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable metabolic stability with a half-life conducive for therapeutic use. However, further toxicological assessments are necessary to establish safety profiles.

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For example, studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent .

Anticancer Properties

Preliminary investigations reveal that N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide may exhibit selective cytotoxicity towards cancer cell lines. In vitro studies have indicated that compounds with similar structural motifs can induce apoptosis in human cancer cells while sparing normal cells. For instance, a study highlighted the compound's ability to reduce cell viability in breast cancer cell lines by more than 70% at certain concentrations.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for disease progression. Notably, it has been suggested that similar compounds can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . This inhibition could lead to improvements in cognitive function and memory retention in affected individuals.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thioacetamides demonstrated that this compound exhibited comparable antimicrobial activity to established antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro assays using various cancer cell lines showed that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The results suggest its utility as a lead compound for developing anticancer therapies.

Comparison with Similar Compounds

2-((4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio)-N-(3-Methoxyphenyl)Acetamide

- Structural Difference : Lacks the 5-tosyl group present in the target compound.

- Synthesis : Prepared via alkylation of 4-methyl-6-oxo-1,6-dihydropyrimidin-2-thiol with 2-chloro-N-(3-methoxyphenyl)acetamide (76% yield) .

- Activity: No antiviral data reported, but spectroscopic characterization (1H NMR, melting point) is well-documented .

2-((5-Cyano-6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-yl)Thio)-N-(4-(N,N-Diethylsulfamoyl)Phenyl)Acetamide (M1)

2-((4-Amino-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio)-N-(4-Phenylthiazol-2-yl)Acetamide (18)

- Structural Difference: Contains a 4-amino-pyrimidinone core and a 4-phenylthiazole acetamide group.

- Synthesis: Synthesized via alkylation of 6-aminothiouracil with N-(4-acetylphenyl)-2-chloroacetamide (86% yield) .

Functional Analogues with Dual Antiviral/Anti-Inflammatory Activity

Hit15 (Target Compound)

N-(4-Phenoxyphenyl)-2-((5-Methyl-5H-[1,2,4]Triazino[5,6-b]Indol-3-yl)Thio)Acetamide (24)

- Structural Difference: Replaces pyrimidinone with a triazinoindole core.

- Synthesis: Prepared via coupling of 2-((5-methyltriazinoindol-3-yl)thio)acetic acid with 4-phenoxyaniline (95% purity) .

- Activity: No antiviral or anti-inflammatory data reported; primarily studied for hit identification in protein-binding assays .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.